

# Spectroscopic Analysis of Butyrolactone Ia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data available for **Butyrolactone Ia**, a secondary metabolite produced by the fungus Aspergillus terreus. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines experimental protocols for these analyses, and presents visualizations of the analytical workflow.

## Introduction

**Butyrolactone la** is a member of the butyrolactone class of compounds, which are known for their diverse biological activities. Accurate and comprehensive spectroscopic analysis is crucial for the unambiguous identification, characterization, and quantification of this molecule in complex biological extracts, which is a fundamental step in drug discovery and development. This guide collates and presents the key spectroscopic features of **Butyrolactone la** to support these research efforts.

## Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **Butyrolactone Ia**.

Table 1: ESI-MS Data for **Butyrolactone la** 



lon	m/z (Observed)
[M+H]+	425
Daughter Ion 1	393
Daughter Ion 2	363
Daughter Ion 3	331
Daughter Ion 4	307

Source: Data compiled from multiple studies on Butyrolactone I from Aspergillus species.[1][2]

The fragmentation pattern provides valuable structural information. For instance, the loss of a methoxy group can be inferred from the fragment at m/z 393.[2]

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Butyrolactone Ia**. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, which have been assigned through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Butyrolactone la** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic	7.57	d	8.8
Aromatic	6.86	d	8.8
Aromatic	6.50	S	
Aromatic	6.48	d	-
Aromatic	6.40	d	-
Olefinic	5.05	t	-
Methylene	3.06	d	-
Methoxy	3.76	s	-
Methylene	3.42	d	-
Methyl	1.65	s	-
Methyl	1.56	S	

Source: Data from studies on Butyrolactone I isolated from Aspergillus flavipes.[1]

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Butyrolactone la** 



Carbon Type	Chemical Shift (δ, ppm)
Carbonyl	171.6, 170.3
sp <sup>2</sup> Oxygenated	159.3, 155.0
sp² Quaternary	139.6-123.1 (multiple signals)
sp² Methine	132.4-115.0 (multiple signals)
sp² Methine (2CH)	130.4, 116.6
sp³ Oxygenated Methine	86.8
Methoxy	53.8
Methylene	39.6, 28.7
Methyl	25.9, 17.8

Source: Data from studies on Butyrolactone I isolated from Aspergillus flavipes.[1]

## Infrared (IR) Spectroscopy

Specific infrared spectroscopic data for **Butyrolactone Ia** is not readily available in the reviewed literature. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

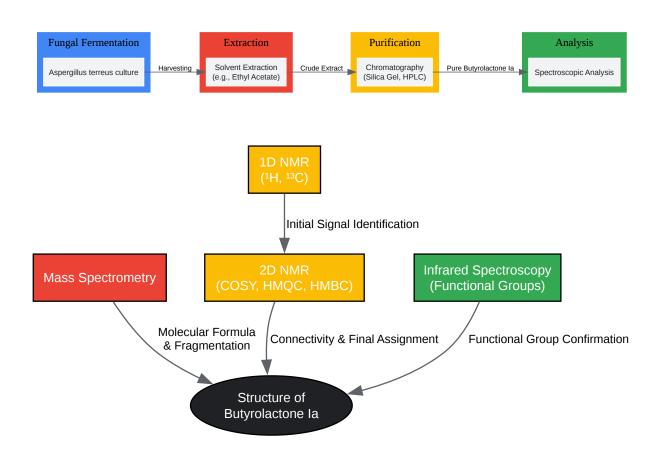
- ~1770 cm<sup>-1</sup>: A strong absorption due to the C=O stretching vibration of the y-lactone ring.[2]
- ~3400-3200 cm<sup>-1</sup>: A broad band corresponding to the O-H stretching of the hydroxyl group.
- ~3100-3000 cm<sup>-1</sup>: C-H stretching vibrations for the aromatic and olefinic protons.
- ~1600, 1500, 1450 cm<sup>-1</sup>: C=C stretching vibrations within the aromatic rings.
- ~1200-1000 cm<sup>-1</sup>: C-O stretching vibrations.

## **Experimental Protocols**



The following sections describe generalized protocols for the spectroscopic analysis of **Butyrolactone Ia**, based on methodologies reported in the literature.

**Butyrolactone la** is typically isolated from the fermentation broth of Aspergillus terreus or other producing fungal strains. The general workflow for sample preparation is as follows:



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## References

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